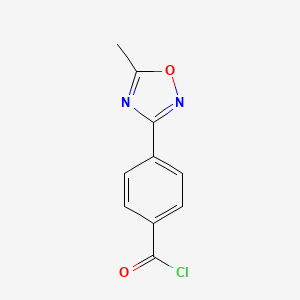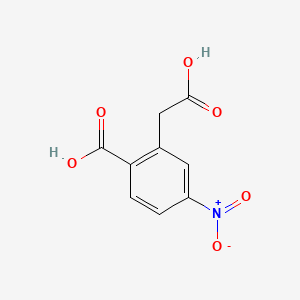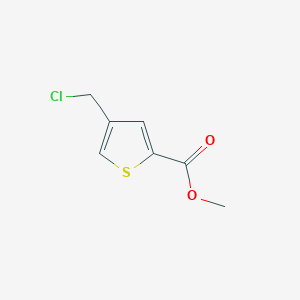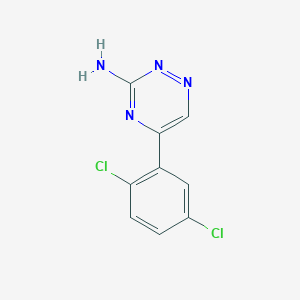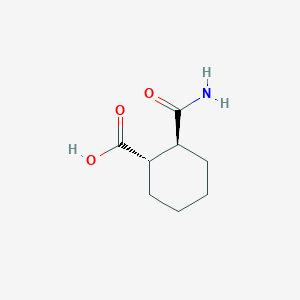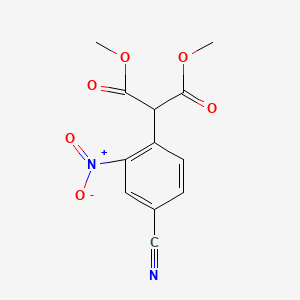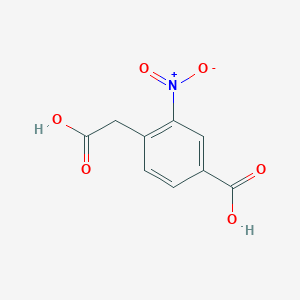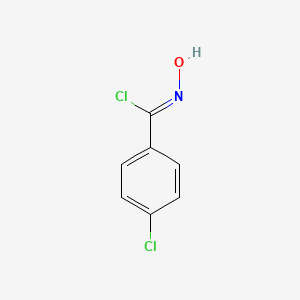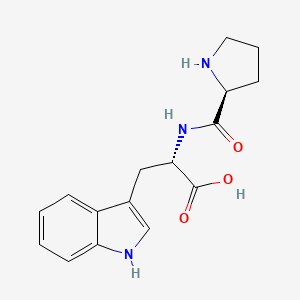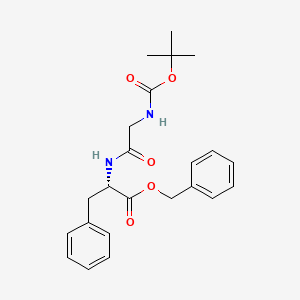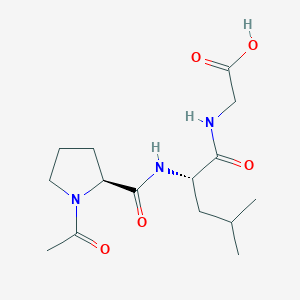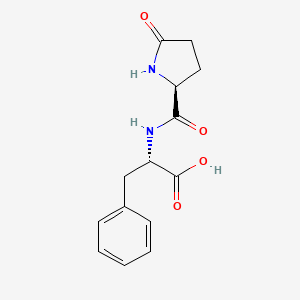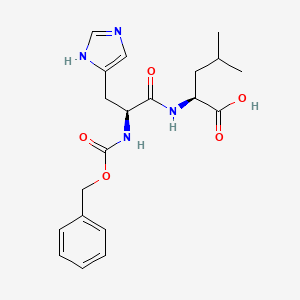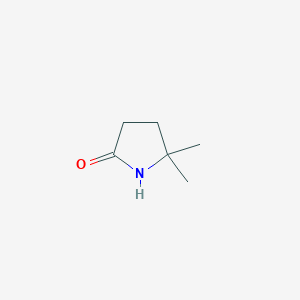
5,5-Dimethylpyrrolidin-2-one
Übersicht
Beschreibung
5,5-Dimethylpyrrolidin-2-one, also known by its CAS Number 5165-28-6, is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 5,5-Dimethylpyrrolidin-2-one is 1S/C6H11NO/c1-6(2)4-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) . This indicates that the molecule consists of a pyrrolidinone ring with two methyl groups attached to the same carbon .Physical And Chemical Properties Analysis
5,5-Dimethylpyrrolidin-2-one is a solid at room temperature . The compound should be stored in a dry place at room temperature .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
5,5-Dimethylpyrrolidin-2-one is used in asymmetric synthesis. Zwaagstra, Meetsma, and Feringa (1993) developed a synthetic route for (2S,5S)-dimethylpyrrolidine, using 5,5-dimethylpyrrolidin-2-one as an intermediate. This method yielded enantiomerically pure pyrrolidine with significant efficiency, highlighting its utility in stereochemical applications (Zwaagstra, Meetsma, & Feringa, 1993).
Photochemistry Studies
Ihlefeld and Margaretha (1992) studied the photochemistry of 5,5-Dimethyl-1H-pyrrol-2(5H)-one, derived from 5,5-dimethylpyrrolidine-2,4-dione. They examined the impact of substituents on its photochemical reactivity, including [2 + 2] photocycloaddition reactions, indicating its potential in photoreactive applications (Ihlefeld & Margaretha, 1992).
Cytotoxicity and Antioxidant Activity
Saurav and Kannabiran (2012) explored the cytotoxicity and antioxidant properties of a compound derived from 5,5-Dimethylpyrrolidin-2-one, isolated from marine Streptomyces species. This study demonstrated the potential of derivatives of 5,5-Dimethylpyrrolidin-2-one in cancer treatment and antioxidant therapies (Saurav & Kannabiran, 2012).
Chemical Synthesis
Wedler, Costisella, and Schick (1990) described the synthesis of 5-Methyl- and 5-Methylenepyrrolidin-2-ones by reacting α-angelica lactone with methylamine. This study contributes to the understanding of the chemical behavior of 5,5-dimethylpyrrolidin-2-one in various reactions, expanding its applications in chemical synthesis (Wedler, Costisella, & Schick, 1990).
Synthesis of Polysubstituted Pyrrolidines
Ince et al. (2020) synthesized novel pyrrolidines linked to 1,2,3-triazole derivatives using dimethyl pyrrolidine-2,4-dicarboxylate. This research indicates the versatility of 5,5-Dimethylpyrrolidin-2-one in creating complex molecules with potential biological activity (Ince et al., 2020).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in well-ventilated areas .
Eigenschaften
IUPAC Name |
5,5-dimethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)4-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGCNVYKLQLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456035 | |
| Record name | 5,5-dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethylpyrrolidin-2-one | |
CAS RN |
5165-28-6 | |
| Record name | 5,5-dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



